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Compound of Interest

Compound Name: Thalidomide-NH-C10-Boc

Cat. No.: B15574615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-NH-C10-Boc, a key

building block in the development of Proteolysis-Targeting Chimeras (PROTACs). We will delve

into its chemical properties, its role in recruiting the Cereblon (CRBN) E3 ubiquitin ligase, and

provide representative experimental protocols for its synthesis and application in targeted

protein degradation studies.

Core Concepts: PROTACs and the Ubiquitin-
Proteasome System
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest

(POIs) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome

system. These molecules consist of three key components: a ligand that binds to the POI, a

ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By

bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of

ubiquitin to the POI, marking it for degradation by the proteasome.

Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) E3

ubiquitin ligase.[1][2] Thalidomide-NH-C10-Boc serves as a foundational component for

synthesizing PROTACs that specifically utilize the CRBN pathway.[3]
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Thalidomide-NH-C10-Boc is a conjugate of the E3 ubiquitinase ligand, Thalidomide, and a

C10 linker with a Boc-protected amine. This structure is designed to facilitate the

straightforward synthesis of PROTAC molecules.[3]

Property Value Reference

CAS Number 2428400-25-1 [4][5][6]

Molecular Formula C₂₈H₃₉N₃O₆ [6]

Molecular Weight 513.63 g/mol [6]

Appearance Solid [6]

Storage Conditions

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 6 months, -20°C for 1

month.

[6]

Solubility Soluble in DMSO. [6]

Mechanism of Action: The CRL4-CRBN Pathway
Thalidomide-NH-C10-Boc, once incorporated into a PROTAC, mediates the recruitment of the

Cullin-4-RING E3 ubiquitin ligase (CRL4) complex via its thalidomide moiety binding to the

Cereblon (CRBN) substrate receptor.[4][7] This induced proximity between the target protein

and the E3 ligase complex leads to the ubiquitination and subsequent degradation of the target

protein.[7]
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PROTAC-mediated protein degradation via the CRL4-CRBN pathway.

Experimental Protocols
Representative Synthesis of a Thalidomide-NH-C10-Boc
based PROTAC
This protocol describes a general method for conjugating Thalidomide-NH-C10-Boc to a

carboxylic acid-functionalized ligand of a protein of interest (POI-COOH).

Materials:

Thalidomide-NH-C10-Boc

POI-COOH

N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent

4-Dimethylaminopyridine (DMAP)

Anhydrous N,N-Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)

Procedure:

Boc Deprotection: Dissolve Thalidomide-NH-C10-Boc in a solution of 20-50% TFA in DCM.

Stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS. Upon completion,

concentrate the reaction mixture under reduced pressure to remove the solvent and excess

TFA. The resulting amine is typically used in the next step without further purification.

Coupling Reaction: Dissolve the deprotected thalidomide-linker and the POI-COOH (1

equivalent) in anhydrous DMF. Add a peptide coupling agent such as DCC (1.1 equivalents)

and a catalytic amount of DMAP. Stir the reaction mixture at room temperature for 12-24

hours.

Work-up and Purification: Monitor the reaction by LC-MS. Once the starting materials are

consumed, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is

used). Dilute the filtrate with a suitable organic solvent and wash with water and brine. Dry

the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure. Purify the crude product by flash column chromatography or preparative HPLC to

yield the final PROTAC.

Characterization: Confirm the identity and purity of the synthesized PROTAC using ¹H NMR,

¹³C NMR, and high-resolution mass spectrometry (HRMS).

Cell-Based Protein Degradation Assay
This protocol outlines a typical Western blot experiment to assess the ability of a synthesized

PROTAC to induce the degradation of its target protein in cultured cells.

Materials:

Cancer cell line expressing the target protein

Synthesized PROTAC

Cell culture medium and supplements

DMSO (vehicle control)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and membranes (PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against the target protein

Primary antibody against a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80%

confluency at the time of harvesting.

PROTAC Treatment: The following day, treat the cells with increasing concentrations of the

synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). Incubate for a

predetermined time (e.g., 4, 8, 16, 24 hours).

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting:

Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.

Separate the proteins by SDS-PAGE and transfer them to a membrane.
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Block the membrane and then incubate with the primary antibody against the target

protein overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane (if necessary) and re-probe with the loading control antibody.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the

target protein band intensity to the corresponding loading control band intensity. Calculate

the percentage of protein remaining at each PROTAC concentration relative to the vehicle

control to determine the DC₅₀ (concentration at which 50% of the protein is degraded).
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General experimental workflow for PROTAC synthesis and evaluation.
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Conclusion
Thalidomide-NH-C10-Boc is a valuable chemical tool for the construction of PROTACs that

recruit the CRBN E3 ubiquitin ligase. Its modular design allows for the straightforward synthesis

of potent and selective protein degraders. The experimental protocols provided in this guide

offer a foundation for researchers to synthesize and evaluate novel PROTACs for therapeutic

development. A thorough understanding of the underlying biological pathways and careful

execution of these experimental workflows are crucial for advancing the field of targeted protein

degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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